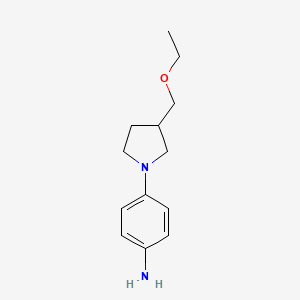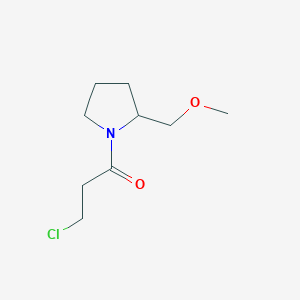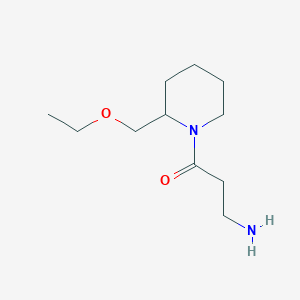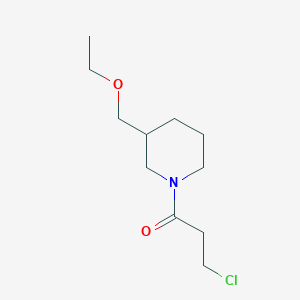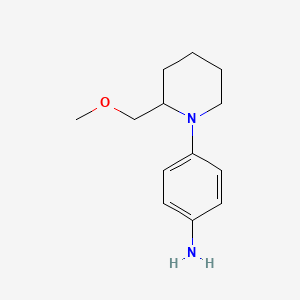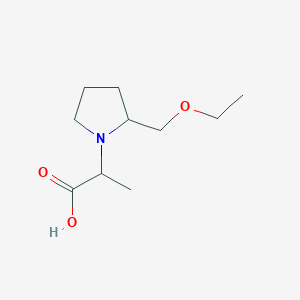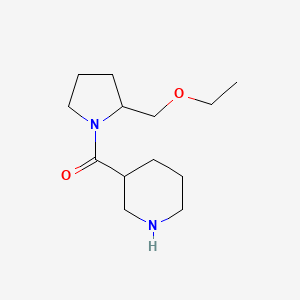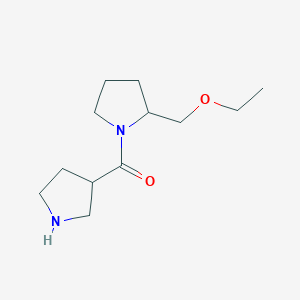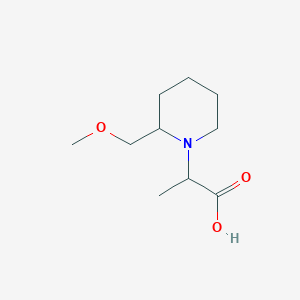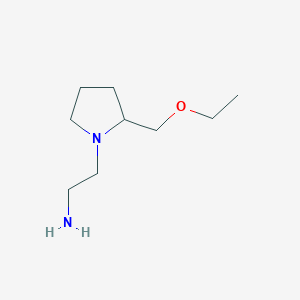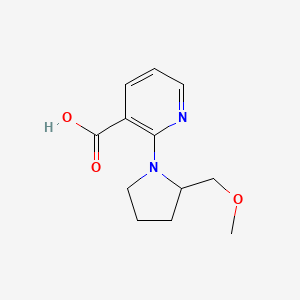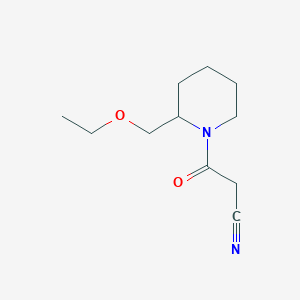
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, also known as 3-EMPN, is a synthetic compound that has been used in a variety of scientific research applications. This compound is used in the synthesis of other compounds and as a reagent for various biochemical processes. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
Piperidine derivatives are foundational in drug design and synthesis. They are present in more than twenty classes of pharmaceuticals . The ethoxymethyl group in the compound can be used to create prodrugs that enhance the bioavailability of pharmaceuticals. Additionally, the nitrile group can undergo further transformations to synthesize active pharmaceutical ingredients (APIs).
Anticancer Agents
Research has shown that piperidine moieties are integral in the structure of many anticancer agents . The specific structure of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile could be explored for its potential interaction with cancer cell lines, leading to the development of novel oncology treatments.
Antimicrobial and Antifungal Applications
Piperidine derivatives exhibit significant antimicrobial and antifungal activities . The compound could be studied for its efficacy against a range of pathogenic bacteria and fungi, contributing to the development of new antibiotics and antifungals.
Neurological Research
The piperidine ring is a common feature in molecules targeting neurological pathways. This compound could be used in the synthesis of molecules that modulate neurotransmitter activity, which is crucial in treating conditions like Alzheimer’s, Parkinson’s, and other neurodegenerative diseases .
Analgesic and Anti-inflammatory Drugs
Compounds with a piperidine structure are known to possess analgesic and anti-inflammatory properties . 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile could be a precursor in the development of new pain relief medications, especially for chronic pain management.
Antiviral and Antimalarial Research
Piperidine derivatives play a role in the development of antiviral and antimalarial drugs . The compound’s structure could be pivotal in creating drugs that inhibit the life cycle of viruses and parasites, offering a new avenue for treating infectious diseases.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that compounds synthesized using this method may have favorable ADME properties.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that compounds synthesized using this method may be relatively stable under various environmental conditions.
Propriétés
IUPAC Name |
3-[2-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKHYGBCMTWZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



